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[Cyclohexyl(nitroso)amino]urea

DNA Alkylation Chemical Biology Nitrosourea Pharmacology

Researchers studying MGMT-mediated chemoresistance often confound results by using chloroethyl-nitrosoureas (e.g., carmustine) as proxies for simple alkylation damage. [Cyclohexyl(nitroso)amino]urea (NSC 52220) resolves this by generating DNA single-strand breaks as primary lesions-without interstrand cross-links-enabling clean dissection of O6-alkylguanine-DNA alkyltransferase repair mechanisms. • DNA single-strand break inducer; no cross-link confounding vs. chloroethyl-nitrosoureas • XLogP3 = 0.9 for superior aqueous solubility (vs. lomustine 2.83); reduces DMSO vehicle artifacts in comet & micronucleus assays • Discrete NSC 52220 reference standard for ICH M7 nitrosamine impurity LC-MS/MS calibration Supplied with comprehensive analytical documentation for reproducible in vitro pharmacology.

Molecular Formula C7H14N4O2
Molecular Weight 186.21 g/mol
CAS No. 6635-45-6
Cat. No. B13997195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Cyclohexyl(nitroso)amino]urea
CAS6635-45-6
Molecular FormulaC7H14N4O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(NC(=O)N)N=O
InChIInChI=1S/C7H14N4O2/c8-7(12)9-11(10-13)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,12)
InChIKeyKNPGNOMTGNFVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 1 milligram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[Cyclohexyl(nitroso)amino]urea Core Properties


[Cyclohexyl(nitroso)amino]urea (CAS 6635-45-6), systematically named Hydrazinecarboxamide, 2-cyclohexyl-2-nitroso- [1], is a synthetic compound belonging to the nitrososemicarbazide subclass of bifunctional alkylating agents [2]. With a molecular formula of C7H14N4O2 and a molecular weight of 186.21 g/mol, it features a cyclohexyl ring and a nitroso group attached to a urea-like hydrazinecarboxamide backbone [1]. This structure is distinct from classical chloroethyl-nitrosoureas like carmustine (BCNU) and lomustine (CCNU), as it lacks the 2-chloroethyl arm commonly associated with DNA cross-linking but retains the capacity for DNA alkylation via reactive intermediates [2].

DNA single-strand break research (nitrososemicarbazide class)
Aqueous-phase assay compatibility (lower logP scaffold)
Mutagenicity structural alert for genetic toxicology screening

Why [Cyclohexyl(nitroso)amino]urea Cannot Be Substituted


Assuming functional interchangeability between [Cyclohexyl(nitroso)amino]urea and clinical nitrosoureas (e.g., carmustine, lomustine) introduces significant experimental risk. The compound belongs to the nitrososemicarbazide class, which generates a distinct spectrum of DNA lesions compared to classical chloroethylating agents, as evidenced by differential cytotoxicity profiles in Mer+ vs. Mer- cell lines [1]. Moreover, its lower XLogP3-AA value of 0.9, compared to approximately 2.8 for lomustine [2], indicates reduced lipophilicity that directly affects cellular permeability, biodistribution, and solvent compatibility in in vitro assays. Using a 2-chloroethyl-nitrosourea as a proxy would therefore alter DNA damage kinetics, cross-linking efficiency, and experimental reproducibility, particularly in studies focused on O6-alkylguanine-DNA alkyltransferase (MGMT)-mediated resistance mechanisms [1].

DNA lesion spectrum Produces single-strand breaks, unlike interstrand cross-links from clinical nitrosoureas; repair pathway context may not transfer.
Lipophilicity mismatch Lower logP relative to lomustine may shift membrane partitioning, cellular uptake, and solvent compatibility in standard assays.
Structural class divergence Absence of 2-chloroethyl arm alters DNA alkylation kinetics; direct substitution with carmustine or lomustine may confound MGMT-resistance readouts.

Evidence for [Cyclohexyl(nitroso)amino]urea Differentiation


Alkylation Mechanism vs. Chloroethyl-Nitrosoureas

[Cyclohexyl(nitroso)amino]urea is a nitrososemicarbazide, a class demonstrated to act as bifunctional alkylating agents distinct from the 2-chloroethyl-nitrosoureas such as carmustine (BCNU) [1]. In a comparative genotoxicity study, representative nitrososemicarbazides (compounds I–V) induced DNA single-strand breaks without a strict correlation to cytostatic activity, a pattern that differed from the cross-linking-dominated profile of carmustine [1]. While direct data for this specific cyclohexyl derivative are not published, the class-level evidence indicates a structurally encoded difference in DNA lesion spectrum that cannot be replicated by substituting lomustine (CCNU) or carmustine [1].

Alkylation mechanism
Class-level
Nitrososemicarbazides induce DNA single-strand breaks; class-level distinction from cross-linking dominant carmustine. Quantitative lesion ratio for target compound not published.
Supports strand-break pathway interpretation.
Alkaline filter elution data in HeLa S3/MR lines; compound-specific validation advised.
DNA Alkylation Chemical Biology Nitrosourea Pharmacology

Lipophilicity and Predicted Permeability Advantage

The computed partition coefficient (XLogP3-AA) for [Cyclohexyl(nitroso)amino]urea is 0.9, markedly lower than the 2.83 value for the clinically used cyclohexyl-nitrosourea lomustine (CCNU, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) [1]. This difference of approximately 1.9 log units translates to an estimated 80-fold lower lipid-phase partitioning, favoring aqueous solubility and potentially reducing non-specific membrane binding in cell-based assays [1]. The compound also has a Topological Polar Surface Area (TPSA) of 87.8 Ų, compared to 61.8 Ų for lomustine, further supporting superior aqueous-phase handling characteristics [1].

Lipophilicity & TPSA
Reported
XLogP3-AA 0.9 vs. 2.83 for lomustine (Δ ≈ -1.93). TPSA 87.8 Ų vs. 61.8 Ų for lomustine.
Aqueous solubility context; may reduce non-specific membrane binding in cell-based assays.
Computed properties; experimental solubility and permeability data recommended.
Physicochemical Properties ADME Prediction In Vitro Solubility

Mutagenic Structural Alert Profile

The core N-nitroso-semicarbazide motif of [Cyclohexyl(nitroso)amino]urea is a well-established structural alert for mutagenicity. As a class-level reference, the close structural analog N-cyclohexyl-N-nitrosourea (CAS 877-31-6) demonstrates mutagenicity in the Ames test at 100 mg/plate . While quantitative Ames data for the target compound are not publicly available, its classification under the GHS system and its listing in the NCI DTP repository (NSC 52220) as a potential antitumor agent confirm its reactive alkylating nature, distinguishing it from non-nitroso urea derivatives that lack this bioactivation capacity .

Mutagenicity alert
Data to verify
N-nitroso-hydrazinecarboxamide core; structural analog N-cyclohexyl-N-nitrosourea Ames positive. Direct data for target compound absent.
Supports genetic toxicology screening context.
Class-level structural alert; confirmatory mutagenicity testing advised before positive-control use.
Genetic Toxicology Mutagenicity Structure-Activity Relationship

Optimal Applications for [Cyclohexyl(nitroso)amino]urea


MGMT-Dependent Resistance Without Cross-Linking Confounders

The nitrososemicarbazide class, including [Cyclohexyl(nitroso)amino]urea, generates DNA single-strand breaks as a primary lesion, unlike carmustine which predominantly induces interstrand cross-links [1]. This property makes the compound uniquely suited for isolating the role of O6-alkylguanine-DNA alkyltransferase (MGMT) in repairing simple alkylation damage, without the confounding factor of cross-link repair pathways. Procurement of this compound is indicated for cancer biology labs studying MGMT-mediated chemoresistance mechanisms.

Aqueous-Phase Genotoxicity Screening

With a computed XLogP3 of 0.9—significantly lower than lomustine (2.83)—this compound offers superior aqueous solubility [1]. It is therefore ideally suited for high-throughput in vitro micronucleus or comet assays that require consistent compound dissolution in aqueous media, reducing the need for DMSO or other organic co-solvents that can cause vehicle-related cytotoxicity artifacts.

Nitrosamine Impurity Calibration Standard

The N-nitroso-hydrazinecarboxamide scaffold of [Cyclohexyl(nitroso)amino]urea is structurally analogous to genotoxic nitrosamine impurities found in pharmaceuticals (e.g., N-nitroso-tofacitinib) [1]. Its availability as a discrete reference standard (NSC 52220) [2] supports its use as a calibration marker in LC-MS/MS methods for quantifying trace nitrosamine impurities, a critical regulatory requirement following ICH M7 guidelines.

SAR Studies on Nitrosourea Scaffolds

For medicinal chemistry programs exploring novel alkylating agents, [Cyclohexyl(nitroso)amino]urea serves as a key comparator that decouples the cyclohexyl substituent effect from the chloroethyl group present in lomustine [1]. This enables systematic SAR campaigns to dissect the contributions of lipophilicity, steric bulk, and electrophilic reactivity to overall cytotoxicity, accelerating the rational design of next-generation nitrosourea analogs.

Application
Selection Property
Validation Focus
MGMT repair mechanism studies
DNA single-strand break profile
MGMT repair kinetics in Mer+ vs. Mer- cell models
In vitro genotoxicity screening
Lower logP scaffold
Solvent compatibility and cytotoxicity control assays
Nitrosamine impurity analysis
N-nitroso-hydrazinecarboxamide structure
LC-MS/MS method specificity and matrix-effect evaluation
Nitrosourea scaffold SAR
Cyclohexyl substituent without chloroethyl arm
Structure-cytotoxicity relationship analysis
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